molecular formula C11H16O3 B585917 2-Hexyl-3-methylmaleic Anhydride-d3 CAS No. 1346598-99-9

2-Hexyl-3-methylmaleic Anhydride-d3

Cat. No.: B585917
CAS No.: 1346598-99-9
M. Wt: 199.264
InChI Key: SAYHBWSPMUSNEJ-BMSJAHLVSA-N
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Description

2-Hexyl-3-methylmaleic Anhydride-d3 is a deuterated analog of 2-hexyl-3-methylmaleic anhydride, a compound first identified as a volatile component in almond hulls and raisins . The deuterated version replaces three hydrogen atoms with deuterium (D), resulting in a molecular formula of C₁₁H₁₃D₃O₃ and a molecular weight of 199.26 g/mol . It is commonly used as an internal standard in mass spectrometry and isotopic labeling studies due to its enhanced stability and traceability .

Properties

CAS No.

1346598-99-9

Molecular Formula

C11H16O3

Molecular Weight

199.264

IUPAC Name

3-hexyl-4-(trideuteriomethyl)furan-2,5-dione

InChI

InChI=1S/C11H16O3/c1-3-4-5-6-7-9-8(2)10(12)14-11(9)13/h3-7H2,1-2H3/i2D3

InChI Key

SAYHBWSPMUSNEJ-BMSJAHLVSA-N

SMILES

CCCCCCC1=C(C(=O)OC1=O)C

Synonyms

3-Hexyl-4-(methyl-d3)-2,5-furandione;  Hexyl(methyl-d3)maleic Anhydride;  3-Hexyl-4-(methyl-d3)furan-2,5-dione; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexyl-3-methylmaleic Anhydride-d3 typically involves the deuteration of 2-Hexyl-3-methylmaleic Anhydride. Deuteration is the process of replacing hydrogen atoms with deuterium. This can be achieved through various methods, including catalytic exchange reactions and chemical synthesis using deuterated reagents .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are designed to ensure high purity and yield of the deuterated compound. The production methods are optimized to minimize the loss of deuterium and to ensure the stability of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-3-methylmaleic Anhydride-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

2-Hexyl-3-methylmaleic Anhydride-d3 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules.

    Biology: It is used in metabolic studies to trace the pathways of biochemical reactions in living organisms.

    Medicine: It is used in drug development to study the pharmacokinetics and metabolism of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of 2-Hexyl-3-methylmaleic Anhydride-d3 involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a tracer to study metabolic pathways and enzyme activities. The deuterium atoms in the compound provide a unique signature that can be detected using NMR spectroscopy, allowing researchers to track the movement and transformation of the compound within the system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table highlights key differences between 2-Hexyl-3-methylmaleic Anhydride-d3 and related anhydrides:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C₁₁H₁₃D₃O₃ 199.26 Not explicitly provided Deuterated analog; used in analytical standards.
2-Hexyl-3-methylmaleic Anhydride C₁₁H₁₆O₃ 196.24 75052-75-4 Parent compound; volatile, used in pest management studies .
2,3-Dimethylmaleic Anhydride C₆H₆O₃ 126.11 766-39-2 Smaller structure; lacks hexyl group; limited agricultural applications .
(R)-2-O-Acetylmalic Anhydride C₆H₆O₅ 158.11 79814-40-7 Contains acetyloxy group; hydrophilic; used in biochemical synthesis .
Key Observations:
  • Deuterium Impact : The isotopic substitution in the deuterated form increases molecular weight by ~3 g/mol, improving its utility in mass spectrometry by providing distinct isotopic peaks .

Functional and Application Comparisons

Agricultural and Pest Control
  • In contrast, 2,3-Dimethylmaleic Anhydride lacks documented pesticidal properties, likely due to its smaller size and reduced hydrophobicity .
Analytical Chemistry
  • The deuterated form (this compound) is tailored for use as an internal standard, similar to other deuterated compounds like EDDP-D3.perchlorate (used in opioid metabolite analysis) .
  • (R)-2-O-Acetylmalic Anhydride, while also a biochemical, is primarily employed in synthetic organic chemistry rather than analytical workflows .

Research Findings and Gaps

  • Deuterated Compound Stability : Studies on deuterated maleic anhydrides suggest that isotopic substitution can reduce metabolic degradation rates, extending half-life in biological systems .
  • Synthetic Utility : The hexyl chain in this compound may facilitate membrane permeability in drug delivery studies, though this remains unexplored .
  • Knowledge Gaps: Limited data exist on the environmental fate and toxicology of deuterated anhydrides, highlighting a need for further research .

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